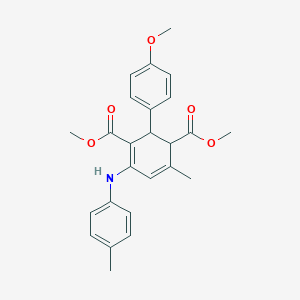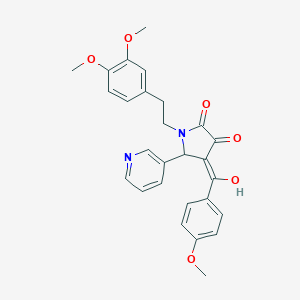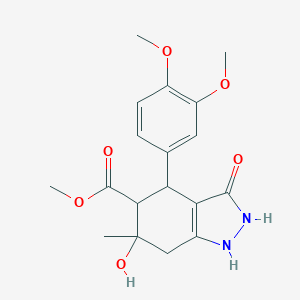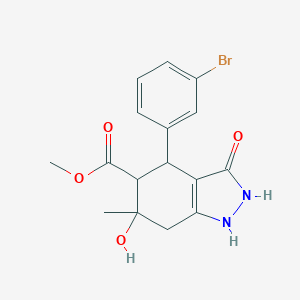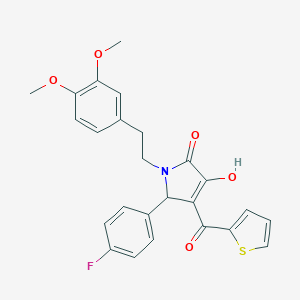
1-(3,4-dimethoxyphenethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethoxyphenethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as "FL-2" and belongs to the class of pyrrolidinones.
作用機序
The mechanism of action of 1-(3,4-dimethoxyphenethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
1-(3,4-dimethoxyphenethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been found to have various biochemical and physiological effects. It has been shown to have antioxidant activity, which may help to protect cells from oxidative damage. Additionally, it has been found to have anti-inflammatory activity, which may help to reduce inflammation in the body.
実験室実験の利点と制限
One of the advantages of using 1-(3,4-dimethoxyphenethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potential to induce apoptosis in cancer cells. This makes it a promising candidate for the development of anti-cancer drugs. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1-(3,4-dimethoxyphenethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of amyloid-beta plaques. Additionally, further research could be done to explore its potential as an anti-cancer agent, as well as its potential use in the treatment of other diseases and conditions.
合成法
The synthesis of 1-(3,4-dimethoxyphenethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-fluoroacetophenone with 3,4-dimethoxyphenethylamine in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then reacted with 2-thiophenecarboxylic acid and trifluoroacetic anhydride to obtain the final product.
科学的研究の応用
1-(3,4-dimethoxyphenethyl)-5-(4-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-cancer agent, as it has been found to induce apoptosis in cancer cells. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of amyloid-beta plaques.
特性
分子式 |
C25H22FNO5S |
|---|---|
分子量 |
467.5 g/mol |
IUPAC名 |
1-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-fluorophenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H22FNO5S/c1-31-18-10-5-15(14-19(18)32-2)11-12-27-22(16-6-8-17(26)9-7-16)21(24(29)25(27)30)23(28)20-4-3-13-33-20/h3-10,13-14,22,29H,11-12H2,1-2H3 |
InChIキー |
CKPODIRSIBBIDZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)F)OC |
正規SMILES |
COC1=C(C=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2-fluorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282288.png)
![5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282289.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282290.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282293.png)
![methyl 3,6-dihydroxy-4-[4-(methoxycarbonyl)phenyl]-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate](/img/structure/B282295.png)




